molecular formula C9H4Cl2IN B12816828 2,4-Dichloro-6-iodoquinoline

2,4-Dichloro-6-iodoquinoline

Cat. No.: B12816828
M. Wt: 323.94 g/mol
InChI Key: WAFPWZFANVRINJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of chlorine and iodine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-iodoquinoline typically involves the iodination of 2,4-dichloroquinoline. One common method is the Sandmeyer reaction, where 2,4-dichloroquinoline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom at the 6-position . Another method involves the direct iodination of 2,4-dichloroquinoline using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of trifluoroacetic acid as a catalyst in a one-pot, three-component method has been reported to produce high yields of iodoquinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-iodoquinoline undergoes various chemical reactions, including:

Major Products Formed

The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-iodoquinoline involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. For example, in antimicrobial applications, the compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-iodoquinoline is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in chemical synthesis. This combination of halogens allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C9H4Cl2IN

Molecular Weight

323.94 g/mol

IUPAC Name

2,4-dichloro-6-iodoquinoline

InChI

InChI=1S/C9H4Cl2IN/c10-7-4-9(11)13-8-2-1-5(12)3-6(7)8/h1-4H

InChI Key

WAFPWZFANVRINJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=CC(=N2)Cl)Cl

Origin of Product

United States

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